molecular formula C12H14O3 B13621190 5-Methoxy-1-phenylpentane-1,3-dione

5-Methoxy-1-phenylpentane-1,3-dione

Katalognummer: B13621190
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UDRNJCODEQCRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentane-1,3-dione structure. It is a versatile molecule used in various scientific research and industrial applications.

Vorbereitungsmethoden

The synthesis of 5-Methoxy-1-phenylpentane-1,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of this compound with suitable reagents to form the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

5-Methoxy-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.

    Condensation: This compound can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution and condensation reactions .

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-phenylpentane-1,3-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-1-phenylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. These interactions can lead to changes in biological activity and the modulation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

5-Methoxy-1-phenylpentane-1,3-dione can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-methoxy-1-phenylpentane-1,3-dione

InChI

InChI=1S/C12H14O3/c1-15-8-7-11(13)9-12(14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI-Schlüssel

UDRNJCODEQCRKV-UHFFFAOYSA-N

Kanonische SMILES

COCCC(=O)CC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.